molecular formula C18H16N2O3 B5007897 N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide

N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide

Cat. No.: B5007897
M. Wt: 308.3 g/mol
InChI Key: AAIVVQDGLIMYBQ-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide is a structurally complex benzamide derivative featuring a spirocyclic framework fused with a cyclopropane ring.

Properties

IUPAC Name

N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-15(10-4-2-1-3-5-10)19-20-16(22)13-11-6-7-12(14(13)17(20)23)18(11)8-9-18/h1-7,11-14H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIVVQDGLIMYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares the benzamide backbone with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (). However, its spirocyclic and cyclopropane elements distinguish it significantly:

  • Spirocyclic vs. Linear Frameworks: Unlike the linear benzamide in , the spiro[2-aza-4,7-methanoisoindole] system introduces steric constraints and conformational rigidity, which may enhance binding specificity in catalytic or biological systems.
Structural Feature Target Compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzodithiazine Derivative
Core Structure Spirocyclic + cyclopropane Linear benzamide with hydroxyl and methyl groups Benzodithiazine ring + hydrazine
Functional Groups Benzamide, diketone, spirocyclic amine N,O-bidentate directing group SO₂, Cl, methyl, hydrazine
Potential Applications Catalysis, drug design Metal-catalyzed C–H bond functionalization Not specified (likely antimicrobial)

Analytical Characterization

Methods used for analogous compounds (e.g., NMR, IR, elemental analysis) can be extrapolated to infer the target compound’s properties:

  • Spectroscopy : The benzamide carbonyl (C=O) and spirocyclic amine (N-H) would exhibit characteristic IR peaks (~1645–1680 cm⁻¹ and ~3235 cm⁻¹, respectively) .
  • NMR : The cyclopropane protons would resonate in the δ 1.5–2.5 ppm range, distinct from the methyl groups (δ ~2.40 ppm) in .

Computational Similarity Metrics

Using Tanimoto and Dice similarity indices (), the target compound would exhibit low-to-moderate similarity (e.g., 0.3–0.5) with simpler benzamides due to its complex spirocyclic framework. Molecular docking simulations might reveal divergent binding modes compared to linear analogs.

Bioactivity and Functional Correlations

highlights that structurally similar compounds often share bioactivity profiles. However, the spirocyclic and cyclopropane elements in the target compound could disrupt this trend. For instance:

  • The rigid spiro system might hinder interactions with protein targets that linear benzamides (e.g., ) bind to effectively.
  • The cyclopropane’s strain energy might enhance reactivity in catalytic applications, unlike the stable benzodithiazine in .

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